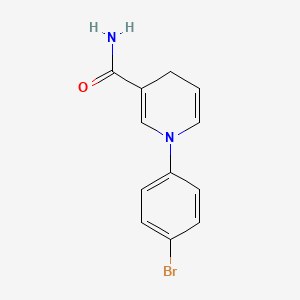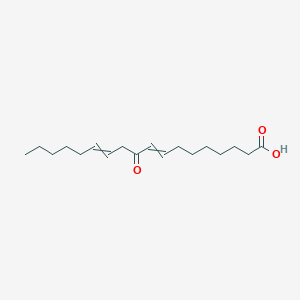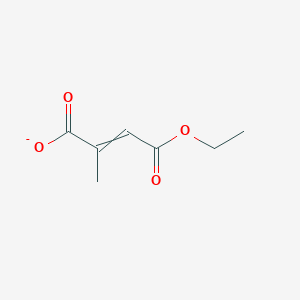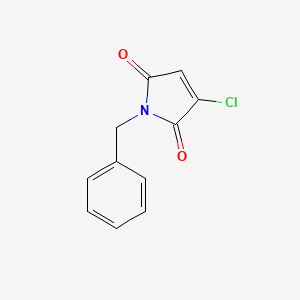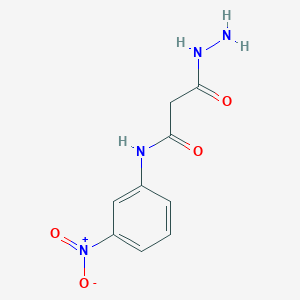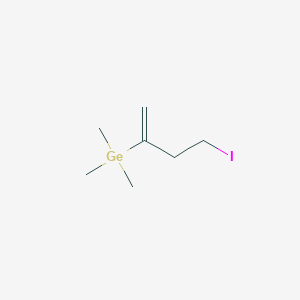
(4-Iodobut-1-en-2-yl)(trimethyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Iodobut-1-en-2-yl)(trimethyl)germane is an organogermanium compound characterized by the presence of a germanium atom bonded to a 4-iodobut-1-en-2-yl group and three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodobut-1-en-2-yl)(trimethyl)germane typically involves the reaction of trimethylgermanium chloride with 4-iodobut-1-ene in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Ge(CH3)3Cl+CH2=CHCH2CH2I→Ge(CH3)3CH2CH=CHCH2I+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and stringent control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Iodobut-1-en-2-yl)(trimethyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the iodide group to other functional groups.
Substitution: The iodide group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Aplicaciones Científicas De Investigación
(4-Iodobut-1-en-2-yl)(trimethyl)germane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of advanced materials and electronic components.
Mecanismo De Acción
The mechanism of action of (4-Iodobut-1-en-2-yl)(trimethyl)germane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Iodobut-1-en-2-yl)(trimethyl)silane
- (4-Iodobut-1-en-2-yl)(trimethyl)stannane
- (4-Iodobut-1-en-2-yl)(trimethyl)lead
Uniqueness
(4-Iodobut-1-en-2-yl)(trimethyl)germane is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon, tin, and lead analogs
Propiedades
Número CAS |
124897-71-8 |
|---|---|
Fórmula molecular |
C7H15GeI |
Peso molecular |
298.73 g/mol |
Nombre IUPAC |
4-iodobut-1-en-2-yl(trimethyl)germane |
InChI |
InChI=1S/C7H15GeI/c1-7(5-6-9)8(2,3)4/h1,5-6H2,2-4H3 |
Clave InChI |
RKYZZGGYYKBQRG-UHFFFAOYSA-N |
SMILES canónico |
C[Ge](C)(C)C(=C)CCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)

![2-[(2-Phenylethenyl)sulfanyl]thiophene](/img/structure/B14297441.png)
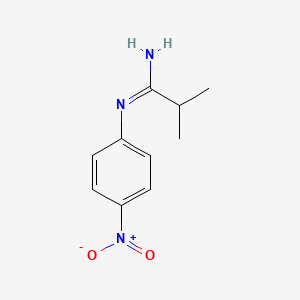
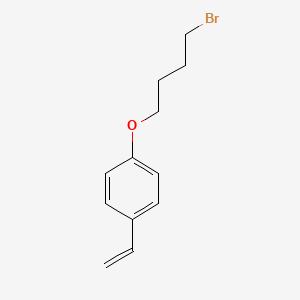
![5-[(tert-Butylperoxy)methyl]oxolan-2-one](/img/structure/B14297462.png)
![[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate](/img/structure/B14297468.png)
